![molecular formula C22H32O6 B1258894 (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-bis(hydroperoxy)docosa-4,8,10,13,15,19-hexaenoic acid](/img/structure/B1258894.png)
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-bis(hydroperoxy)docosa-4,8,10,13,15,19-hexaenoic acid
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Overview
Description
(7S,17S)-bis(hydroperoxy)-(4Z,8E,10Z,13Z,15E,19Z)-docosahexaenoic acid is a docosanoid that is (4Z,8E,10Z,13Z,15E,19Z)-docosahexaenoic acid carrying two hydroperoxy substituents at the 7S- and 17S-positions. It has a role as a human xenobiotic metabolite. It is a docosanoid, a hydroperoxy fatty acid, a lipid hydroperoxide and a long-chain fatty acid. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (7S,17S)-bis(hydroperoxy)-(4Z,8E,10Z,13Z,15E,19Z)-docosahexaenoate.
Scientific Research Applications
Synthesis and Chemical Characterization : The stereoselective synthesis of similar lipid mediators, like maresin-like lipid mediators, involves complex chemical processes. For instance, Song‐Pyo Hong et al. (2019) detailed the synthesis of maresin-like lipid mediators, highlighting the importance of chiral LC-UV-MS/MS analysis in their chemical characterization (Hong et al., 2019).
Bioactive Molecules in Inflammation and Tissue Regeneration : Research by J. Dalli et al. (2015) showed that maresin sulfido-conjugates actively resolve acute inflammation and promote tissue regeneration. This study utilized spleens from Escherichia coli-infected mice and human tissues to identify novel bioactive molecules with a docosahexaenoate backbone, which includes compounds structurally similar to the compound (Dalli et al., 2015).
Role in Anti-Inflammatory and Proresolving Actions : The study of resolvins, derived from docosahexaenoic acid, involves analyzing compounds like the one mentioned. Yee-Ping Sun et al. (2007) explored the synthesis and biological properties of resolvins, which are closely related in structure and function (Sun et al., 2007).
Enzymatic Synthesis and Biological Roles : I. Butovich (2006) conducted research on the enzymatic synthesis of similar compounds using lipoxygenase, shedding light on the complex biochemical pathways involved in their production and potential biological roles (Butovich, 2006).
properties
Product Name |
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-bis(hydroperoxy)docosa-4,8,10,13,15,19-hexaenoic acid |
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Molecular Formula |
C22H32O6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroperoxydocosa-4,8,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O6/c1-2-3-10-15-20(27-25)16-11-7-5-4-6-8-12-17-21(28-26)18-13-9-14-19-22(23)24/h3,5-13,16-17,20-21,25-26H,2,4,14-15,18-19H2,1H3,(H,23,24)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 |
InChI Key |
NQUUEKCCEOGKDL-XGTWDWJNSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)OO)OO |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)OO)OO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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